2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with a piperazine moiety at position 2. The piperazine is further functionalized with a 3,5-dimethyl-1,2-oxazol-4-ylmethyl group, while the pyrimidine ring carries N,N-dimethyl and 6-methyl substituents.
Properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-12-10-16(21(4)5)19-17(18-12)23-8-6-22(7-9-23)11-15-13(2)20-24-14(15)3/h10H,6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJFANROTVECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(ON=C3C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () shares the pyrimidin-4-amine core but differs in substituents:
- Structural differences : The target compound has a 3,5-dimethyloxazole-piperazine hybrid and N,N,6-trimethyl groups, whereas the analog replaces these with a simpler piperazine and an N-butyl group.
- This could influence membrane permeability or target-binding affinity .
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine () is a positional isomer, with the amine group at position 2 instead of 3. This minor structural shift could drastically alter hydrogen-bonding interactions or steric hindrance in biological systems, though specific activity data are unavailable due to access limitations .
Triazine-Based Derivatives
discusses 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which replace the pyrimidine core with a 1,3,5-triazine ring. Key distinctions include:
- Biological activity : Several triazine derivatives exhibit antileukemic activity (e.g., 6-(4-chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine), with IC₅₀ values in the micromolar range against leukemia cell lines. The target compound’s pyrimidine core may offer metabolic stability advantages over triazines .
Structural and Functional Data Table
Key Research Findings and Hypotheses
- Electronic Effects : The dimethyloxazole group in the target compound may confer rigidity and enhance binding to hydrophobic pockets, unlike the flexible N-butyl chain in ’s analog .
- Positional Isomerism : The pyrimidin-4-amine vs. pyrimidin-2-amine distinction () could influence target selectivity, as seen in kinase inhibitors where amine positioning dictates ATP-binding site interactions .
- Metabolic Stability : Pyrimidine cores (target compound) are generally less prone to hydrolysis than triazines (), suggesting improved oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
